molecular formula C17H15F3O7S B11639215 Methyl 5-hydroxy-6,10-dimethoxy-2-(trifluoromethyl)-4,5-dihydro-2,5-methanofuro[3,2-h][1,3]benzoxathiepine-4-carboxylate

Methyl 5-hydroxy-6,10-dimethoxy-2-(trifluoromethyl)-4,5-dihydro-2,5-methanofuro[3,2-h][1,3]benzoxathiepine-4-carboxylate

Cat. No.: B11639215
M. Wt: 420.4 g/mol
InChI Key: MZXOFZWTZHTERB-UHFFFAOYSA-N
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Description

METHYL 1-HYDROXY-3,9-DIMETHOXY-12-(TRIFLUOROMETHYL)-7,11-DIOXA-13-THIATETRACYCLO[10210~2,10~0~4,8~]PENTADECA-2,4(8),5,9-TETRAENE-14-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and trifluoromethyl groups

Preparation Methods

The synthesis of METHYL 1-HYDROXY-3,9-DIMETHOXY-12-(TRIFLUOROMETHYL)-7,11-DIOXA-13-THIATETRACYCLO[10.2.1.0~2,10~.0~4,8~]PENTADECA-2,4(8),5,9-TETRAENE-14-CARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the core structure: This involves the cyclization of precursor molecules under controlled conditions.

    Functional group modifications: Introduction of hydroxyl, methoxy, and trifluoromethyl groups through specific reagents and catalysts.

    Final esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, using advanced techniques such as continuous flow synthesis and high-throughput screening.

Chemical Reactions Analysis

METHYL 1-HYDROXY-3,9-DIMETHOXY-12-(TRIFLUOROMETHYL)-7,11-DIOXA-13-THIATETRACYCLO[10.2.1.0~2,10~.0~4,8~]PENTADECA-2,4(8),5,9-TETRAENE-14-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

METHYL 1-HYDROXY-3,9-DIMETHOXY-12-(TRIFLUOROMETHYL)-7,11-DIOXA-13-THIATETRACYCLO[10.2.1.0~2,10~.0~4,8~]PENTADECA-2,4(8),5,9-TETRAENE-14-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 1-HYDROXY-3,9-DIMETHOXY-12-(TRIFLUOROMETHYL)-7,11-DIOXA-13-THIATETRACYCLO[10.2.1.0~2,10~.0~4,8~]PENTADECA-2,4(8),5,9-TETRAENE-14-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to METHYL 1-HYDROXY-3,9-DIMETHOXY-12-(TRIFLUOROMETHYL)-7,11-DIOXA-13-THIATETRACYCLO[10.2.1.0~2,10~.0~4,8~]PENTADECA-2,4(8),5,9-TETRAENE-14-CARBOXYLATE include other heterocyclic compounds with similar functional groups. These compounds may share some properties but differ in their specific structure and reactivity. Examples include:

    Coumarin derivatives: Known for their biological activities and used in various applications.

    Indole derivatives: Widely studied for their diverse biological and pharmacological properties.

The uniqueness of METHYL 1-HYDROXY-3,9-DIMETHOXY-12-(TRIFLUOROMETHYL)-7,11-DIOXA-13-THIATETRACYCLO[10210~2,10~

Properties

Molecular Formula

C17H15F3O7S

Molecular Weight

420.4 g/mol

IUPAC Name

methyl 1-hydroxy-3,9-dimethoxy-12-(trifluoromethyl)-7,11-dioxa-13-thiatetracyclo[10.2.1.02,10.04,8]pentadeca-2,4(8),5,9-tetraene-14-carboxylate

InChI

InChI=1S/C17H15F3O7S/c1-23-9-7-4-5-26-10(7)12(24-2)11-8(9)15(22)6-16(27-11,17(18,19)20)28-13(15)14(21)25-3/h4-5,13,22H,6H2,1-3H3

InChI Key

MZXOFZWTZHTERB-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C3=C1C=CO3)OC)OC4(CC2(C(S4)C(=O)OC)O)C(F)(F)F

Origin of Product

United States

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